(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide
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Overview
Description
(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide is a useful research compound. Its molecular formula is C23H19NO3 and its molecular weight is 357.409. The purity is usually 95%.
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Scientific Research Applications
Polymerization and Material Science
Research into controlled radical polymerization processes, such as the reversible addition−fragmentation chain transfer (RAFT) polymerization, highlights the synthesis of homopolymers with monosubstituted acrylamide having amino acid moieties. Such studies underscore the controlled character of polymerization, leading to products with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, showcasing potential applications in creating polymers with specific structural properties (Mori, Sutoh, & Endo, 2005).
Chemical Synthesis and Reactivity
Research into the synthesis of acrylamide derivatives and their reactivity offers insights into the development of new materials and chemical intermediates. For instance, the study on the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, resulting in esters of acrylic acid, underlines the potential of acrylamide derivatives in synthesizing novel organic compounds with specific functional groups (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Biochemical Applications
Acrylamide derivatives, including those structurally related to the compound , have been explored for biochemical applications, such as the study of protein conformations and interactions. For instance, the use of acrylamide as a quencher of tryptophanyl fluorescence in proteins provides a method for quantitatively determining the exposure of tryptophanyl residues, which is crucial for understanding protein structure and dynamics (Eftink & Ghiron, 1976).
Environmental and Health Implications
While the primary focus is on the scientific applications of the compound, it's worth noting that related research also addresses environmental and health aspects of acrylamide derivatives. For example, studies on the neurotoxicity and potential carcinogenic effects of acrylamide highlight the importance of understanding these compounds' impact beyond their industrial and scientific applications (LoPachin, 2004).
Mechanism of Action
Target of Action
The primary targets of the compound (E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide, also known as CHEMBL365354, are currently unknown. The compound belongs to the class of chalcones, which are known to exhibit a wide range of biological and pharmacological properties . Chalcones have been reported to have anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer activities .
Mode of Action
Based on the properties of chalcones, it can be inferred that the compound might interact with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Chalcones are known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Based on the known properties of chalcones, it can be inferred that the compound might have anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer effects .
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23(24-20-11-12-21-22(16-20)27-15-14-26-21)13-8-17-6-9-19(10-7-17)18-4-2-1-3-5-18/h1-13,16H,14-15H2,(H,24,25)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGHLIUARUITQS-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.